N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group, making it a unique and versatile molecule in various chemical and biological applications.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
CLFQOSRXMVTTTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline. This intermediate is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of palladium catalyst to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Fluroxypyr-meptyl: A herbicide used for the control of broad-leaved weeds.
N-(pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.
Uniqueness: N-(4-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
